Cas no 2731014-56-3 (Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate)

Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate is a versatile halogenated pyridine derivative used as a key intermediate in organic synthesis and pharmaceutical development. Its reactive bromomethyl and ester functional groups enable efficient further modifications, such as nucleophilic substitutions or cross-coupling reactions, making it valuable for constructing complex heterocyclic frameworks. The dichloro substitution enhances its stability and selectivity in subsequent transformations. This compound is particularly useful in medicinal chemistry for the synthesis of biologically active molecules, including potential drug candidates. Its high purity and well-defined reactivity profile ensure consistent performance in research and industrial applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate structure
2731014-56-3 structure
Product name:Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate
CAS No:2731014-56-3
MF:C9H8BrCl2NO2
Molecular Weight:312.975319862366
MDL:MFCD34562648
CID:5665217
PubChem ID:165598719

Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-27687403
    • 2731014-56-3
    • ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate
    • Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate
    • MDL: MFCD34562648
    • インチ: 1S/C9H8BrCl2NO2/c1-2-15-9(14)6-3-5(4-10)7(11)13-8(6)12/h3H,2,4H2,1H3
    • InChIKey: YUIJDIXNMDJGPS-UHFFFAOYSA-N
    • SMILES: BrCC1C(=NC(=C(C(=O)OCC)C=1)Cl)Cl

計算された属性

  • 精确分子量: 310.91155g/mol
  • 同位素质量: 310.91155g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 230
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 39.2Ų

Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27687403-0.5g
ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate
2731014-56-3 95%
0.5g
$1058.0 2023-09-10
Enamine
EN300-27687403-1.0g
ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate
2731014-56-3 95%
1g
$1357.0 2023-06-04
Enamine
EN300-27687403-0.05g
ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate
2731014-56-3 95%
0.05g
$315.0 2023-09-10
1PlusChem
1P02901W-2.5g
ethyl5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate
2731014-56-3 95%
2.5g
$3350.00 2024-05-07
1PlusChem
1P02901W-10g
ethyl5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate
2731014-56-3 95%
10g
$7277.00 2023-12-18
Aaron
AR0290A8-5g
ethyl5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate
2731014-56-3 95%
5g
$5436.00 2023-12-15
Aaron
AR0290A8-10g
ethyl5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate
2731014-56-3 95%
10g
$8051.00 2023-12-15
Enamine
EN300-27687403-1g
ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate
2731014-56-3 95%
1g
$1357.0 2023-09-10
1PlusChem
1P02901W-500mg
ethyl5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate
2731014-56-3 95%
500mg
$1370.00 2024-05-07
1PlusChem
1P02901W-5g
ethyl5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate
2731014-56-3 95%
5g
$4926.00 2024-05-07

Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate 関連文献

Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylateに関する追加情報

Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate (CAS No. 2731014-56-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate, identified by its CAS number 2731014-56-3, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic ester serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and cardiovascular diseases. The structural features of this compound, including its bromomethyl and dichloropyridine substituents, make it an attractive building block for medicinal chemists seeking to develop novel therapeutic agents.

The utility of Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate stems from its reactivity and the versatility it offers in synthetic transformations. The presence of a bromomethyl group allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This property is particularly valuable in constructing complex molecular architectures. Additionally, the dichloropyridine moiety enhances the compound's ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern drug discovery.

In recent years, Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate has garnered attention for its role in developing inhibitors of enzymes involved in cancer metabolism. Specifically, researchers have explored its potential as a precursor for creating small-molecule inhibitors targeting isocitrate dehydrogenase (IDH) enzymes. IDH mutations are commonly found in acute myeloid leukemia (AML) and other cancers, making them attractive therapeutic targets. The ability to functionalize the bromomethyl group has allowed chemists to design analogs with enhanced binding affinity and selectivity against mutated IDH enzymes.

The dichloropyridine ring in Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate also contributes to its pharmacological relevance. Pyridine derivatives are well-documented for their biological activity across multiple therapeutic areas. For instance, studies have demonstrated the efficacy of pyridine-based compounds in modulating G protein-coupled receptors (GPCRs), which are integral to numerous physiological processes. The structural motif present in this compound provides a scaffold that can be modified to fine-tune pharmacokinetic and pharmacodynamic properties.

Advances in synthetic methodologies have further expanded the applications of Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate. Transition-metal-catalyzed reactions have enabled efficient functionalization of the bromomethyl group, allowing for the introduction of aryl, alkenyl, and heteroaryl groups. These modifications have led to the discovery of novel compounds with improved pharmacological profiles. Moreover, the ester functionality at the carboxylate position offers opportunities for further derivatization through hydrolysis or transesterification, providing additional flexibility in drug development.

The compound's significance extends beyond oncology; it has also been explored in the development of antiviral and antibacterial agents. The bromomethyl group serves as a handle for introducing bioisosteric moieties that mimic natural substrates or inhibit viral proteases and bacterial enzymes. For example, researchers have utilized this intermediate to synthesize inhibitors targeting HIV protease and bacterial DNA gyrase. These efforts highlight the broad applicability of Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate in addressing diverse therapeutic challenges.

In conclusion, Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate (CAS No. 2731014-56-3) is a multifaceted intermediate with far-reaching implications in pharmaceutical synthesis. Its unique structural features enable a wide range of chemical transformations, making it indispensable in drug discovery programs targeting neurological disorders, cancer metabolism, and infectious diseases. As synthetic chemistry continues to evolve, this compound will undoubtedly remain a cornerstone in the development of next-generation therapeutics.

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